molecular formula C19H19NO4 B5717422 [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate

[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate

Cat. No.: B5717422
M. Wt: 325.4 g/mol
InChI Key: OUHQEAOBYKXJKG-UHFFFAOYSA-N
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Description

[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate is a complex organic compound featuring a morpholine ring, a phenyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate typically involves the reaction of morpholine with phenyl derivatives under specific conditions. One common method includes the coupling of morpholine with phenyl carbonyl compounds, followed by acetylation to introduce the acetate group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl] acetate stands out due to its combination of a morpholine ring and phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-[3-(morpholine-4-carbonyl)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(21)24-18-7-5-15(6-8-18)16-3-2-4-17(13-16)19(22)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHQEAOBYKXJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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